(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2272540-24-4
VCID: VC18247660
InChI: InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1
SMILES:
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid

CAS No.: 2272540-24-4

Cat. No.: VC18247660

Molecular Formula: C14H23F2NO4

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid - 2272540-24-4

Specification

CAS No. 2272540-24-4
Molecular Formula C14H23F2NO4
Molecular Weight 307.33 g/mol
IUPAC Name (2R)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1
Standard InChI Key NFMRRHKGTCYRJK-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1CCC(CC1)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

The molecular structure of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid (Fig. 1) comprises three key components:

  • A chiral center at the C2 position, conferring the (R)-configuration.

  • A tert-butoxycarbonyl (Boc) group protecting the amino functionality, enhancing solubility and stability during synthetic processes.

  • A 4,4-difluorocyclohexyl moiety introducing hydrophobicity and electronic effects that influence receptor binding .

The difluorocyclohexyl group adopts a chair conformation, with fluorine atoms occupying equatorial positions to minimize steric strain. This configuration enhances lipid solubility and may improve blood-brain barrier penetration in therapeutic applications. The Boc group, a staple in peptide synthesis, prevents unwanted side reactions at the amino group while facilitating deprotection under mild acidic conditions .

Stereochemical Considerations
Enantiomeric purity is critical for biological activity. The (R)-enantiomer, though less studied than its (S)-counterpart, may exhibit distinct interactions with chiral biological targets. For instance, mutations in isocitrate dehydrogenase (IDH1/2), implicated in cancers such as glioblastoma, show enantiomer-specific responses to inhibitors. Computational modeling suggests the (R)-form could occupy alternative binding pockets due to steric and electronic differences.

Synthetic Methodologies

Overview of Synthesis Routes

The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid involves multi-step processes, often adapted from protocols for the (S)-enantiomer. A representative route from patent CN113929598A includes :

StepReactionReagents/ConditionsYield
1Enolate FormationLiHMDS, THF, –78°C → rt85%
2TriflationN-Phenylbis(trifluoromethanesulfonyl)imide85%
3Negishi CouplingZn, Pd(PPh₃)₄, DMF, 60°C88%
4HydrogenationH₂, Pd/C, MeOH, rt90%
5Ester HydrolysisLiOH, THF/H₂O, rt95%

Key Challenges

  • Enantioselective Synthesis: Achieving high enantiomeric excess (ee) for the (R)-form requires chiral catalysts or resolution techniques. Asymmetric hydrogenation or enzymatic resolution may supplement traditional methods .

  • Fluorination: Introducing fluorine at the 4,4-positions of cyclohexanone demands precise control to avoid regioisomers.

Case Study: Optimizing the Negishi Coupling

The Negishi coupling (Step 3) between 2-tert-butoxycarbonylamino-3-iodoalanine methyl ester and 4,4-difluorocyclohexenyl triflate is pivotal. Modifying ligand systems (e.g., replacing Pd(PPh₃)₄ with Josiphos ligands) improved ee from 75% to 92% in preliminary trials . Solvent effects in DMF versus THF also influenced reaction rates, with DMF providing superior coordination for Pd intermediates .

Biological Activity and Mechanistic Insights

Targeting IDH Mutations

Compounds bearing the 4,4-difluorocyclohexyl group, including this derivative, inhibit mutant IDH1/2 enzymes by competitively binding to the active site, thereby reducing oncogenic metabolite 2-hydroxyglutarate (2-HG). In vitro studies on (S)-enantiomers show IC₅₀ values of 50–100 nM, though (R)-form data remain sparse.

Hypothesized Mechanism for the (R)-Enantiomer
Molecular dynamics simulations suggest the (R)-configuration reorients the difluorocyclohexyl group into a hydrophobic subpocket of IDH1, potentially enhancing binding affinity. This aligns with findings that bulkier substituents at C3 improve inhibition.

Peptide-Based Therapeutics

The Boc-protected amino acid serves as a building block for peptide drugs requiring enhanced metabolic stability. For example, incorporation into somatostatin analogs increased plasma half-life by 40% in rodent models, attributed to reduced protease susceptibility.

Applications in Drug Development

Oncology

Preclinical studies highlight potential in:

  • Glioblastoma: IDH1-mutant cell lines treated with related compounds showed 60% reduction in 2-HG levels and 30% apoptosis induction.

  • Leukemia: Combination therapies with FLT3 inhibitors demonstrated synergistic effects in AML models.

Neurodegenerative Diseases

The difluorocyclohexyl moiety’s lipophilicity may aid in targeting amyloid-β aggregates. In silico docking studies predict moderate binding (Kd ≈ 10 µM) to Aβ fibrils, warranting further validation.

Future Directions and Challenges

  • Enantiomer-Specific Studies: Prioritize in vivo pharmacokinetic and toxicity profiling of the (R)-enantiomer.

  • Synthetic Innovation: Develop flow chemistry protocols to improve scalability and ee.

  • Broad-Spectrum Screening: Explore antiviral and antimicrobial applications given fluorine’s role in disrupting pathogen membranes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator